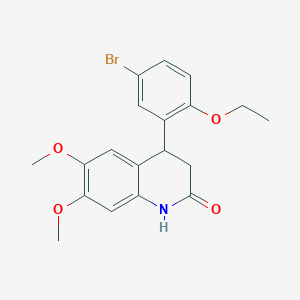![molecular formula C25H25N3O5S B4191359 2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-benzylbenzamide](/img/structure/B4191359.png)
2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-benzylbenzamide
Vue d'ensemble
Description
2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-benzylbenzamide, also known as MSA-2, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MSA-2 is a benzamide derivative that has been synthesized through a multi-step process involving the use of various reagents and catalysts.
Mécanisme D'action
The mechanism of action of 2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-benzylbenzamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cancer cell growth and viral replication. 2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-benzylbenzamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in the invasion and metastasis of cancer cells. Additionally, 2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-benzylbenzamide has been shown to inhibit the activity of the hepatitis C virus NS5B polymerase, which is essential for viral replication.
Biochemical and Physiological Effects
2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-benzylbenzamide has been shown to have a number of biochemical and physiological effects, including its ability to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system. Additionally, 2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-benzylbenzamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-benzylbenzamide in lab experiments is its high potency and selectivity. 2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-benzylbenzamide has been shown to exhibit potent anticancer and antiviral activity at low concentrations, making it an attractive candidate for further development. However, one of the limitations of using 2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-benzylbenzamide in lab experiments is its relatively complex synthesis method, which may limit its availability for certain research groups.
Orientations Futures
There are a number of potential future directions for the research and development of 2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-benzylbenzamide. One area of interest is the development of 2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-benzylbenzamide as a therapeutic agent for the treatment of cancer and viral infections. Additionally, further studies are needed to elucidate the precise mechanism of action of 2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-benzylbenzamide and to identify potential drug targets. Finally, the synthesis method of 2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-benzylbenzamide could be optimized to improve its yield and purity, making it more accessible for research groups.
Applications De Recherche Scientifique
2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-benzylbenzamide has been shown to exhibit a wide range of potential therapeutic applications, including its use as an anti-inflammatory, anticancer, and antiviral agent. In vitro studies have demonstrated that 2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-benzylbenzamide can inhibit the growth of cancer cells, including breast, prostate, and lung cancer cells. Additionally, 2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-benzylbenzamide has been shown to inhibit the replication of the hepatitis C virus, making it a promising candidate for the development of antiviral drugs.
Propriétés
IUPAC Name |
2-[[2-(3-acetyl-N-methylsulfonylanilino)acetyl]amino]-N-benzylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5S/c1-18(29)20-11-8-12-21(15-20)28(34(2,32)33)17-24(30)27-23-14-7-6-13-22(23)25(31)26-16-19-9-4-3-5-10-19/h3-15H,16-17H2,1-2H3,(H,26,31)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHBSNDRHUNQGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N(CC(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-benzylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-fluorophenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide](/img/structure/B4191282.png)
![diethyl 5-({[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4191287.png)
![1-(4-nitrophenyl)-4-[3-(phenylthio)propanoyl]piperazine](/img/structure/B4191294.png)
![N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-2-phenoxypropanamide](/img/structure/B4191295.png)
![6-methyl-3-(phenoxymethyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B4191304.png)
![N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-4-fluoro-N-phenylbenzenesulfonamide](/img/structure/B4191318.png)
![8-(3-bromo-4,5-dimethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4191324.png)
![2-({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4191328.png)
![8-(5-bromo-2-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4191333.png)

![N-(2,4-dimethylphenyl)-5-methyl-4-oxo-3-(3-phenoxybenzyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B4191352.png)
![2-[(4-bromobenzyl)thio]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B4191357.png)
![N-[2-(phenylthio)cyclohexyl]benzenesulfonamide](/img/structure/B4191367.png)
![4-[allyl(methylsulfonyl)amino]-N-(5-chloro-2-phenoxyphenyl)benzamide](/img/structure/B4191368.png)